molecular formula C8H7BrN2 B6171016 6-bromo-2-methylpyrazolo[1,5-a]pyridine CAS No. 2260710-39-0

6-bromo-2-methylpyrazolo[1,5-a]pyridine

Cat. No.: B6171016
CAS No.: 2260710-39-0
M. Wt: 211.1
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Description

6-Bromo-2-methylpyrazolo[1,5-a]pyridine (Molecular Formula: C8H7BrN2) is a brominated heterocyclic compound that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research . The bromine substituent at the 6-position makes this compound particularly useful for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the exploration of novel chemical space in drug discovery programs . Compounds based on the pyrazolo[1,5-a]pyridine scaffold are of significant interest in the synthesis of various pharmaceutical architectures, and recent literature describes their preparation through metal-free, oxidative [3+2] cycloadditions under facile conditions . As a high-purity chemical, it is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers can inquire for detailed specifications, availability, and pricing.

Properties

CAS No.

2260710-39-0

Molecular Formula

C8H7BrN2

Molecular Weight

211.1

Purity

95

Origin of Product

United States

Preparation Methods

Route 1: Cyclization of Brominated Pyridine Precursors

The most widely reported method involves constructing the pyrazolo[1,5-a]pyridine core from brominated pyridine derivatives. A pivotal intermediate, 6-bromo-2-methylpyridine , is synthesized via diazotization and bromination of 6-amino-2-methylpyridine (Scheme 1).

Scheme 1: Synthesis of 6-Bromo-2-Methylpyridine

  • Diazotization and Bromination :

    • 6-Amino-2-methylpyridine is treated with hydrobromic acid (HBr, 40–48%) and bromine (Br₂) at −20 to −10°C, followed by sodium nitrite (NaNO₂) at 0–15°C.

    • Key Conditions : Molar ratios of 1:3–4 (6-amino-2-methylpyridine:HBr) and 1:1.1–1.3 (6-amino-2-methylpyridine:Br₂).

    • Yield : 91–92% after purification by distillation.

  • Cyclization with 1,3-Dicarbonyl Compounds :

    • The brominated pyridine intermediate is reacted with methyl-substituted 1,3-dicarbonyl compounds (e.g., acetylacetone) in ethanol under acidic conditions (acetic acid, 6 equiv) at 130°C for 18 hours.

    • Mechanism : The reaction proceeds via nucleophilic attack of the pyridine amine on the diketone, followed by cyclodehydration to form the pyrazolo ring.

    • Yield : Reported yields for analogous pyrazolo[1,5-a]pyridines range from 75–85%.

Table 1: Optimization of Cyclization Conditions

ParameterOptimal RangeImpact on Yield
Temperature120–140°CMaximizes cyclization rate
Reaction Time16–20 hoursEnsures complete conversion
Solvent SystemEthanol/Acetic AcidEnhances protonation and cyclization

Route 2: Bromination of Preformed Pyrazolo[1,5-a]Pyridine

An alternative strategy involves introducing bromine after constructing the pyrazolo[1,5-a]pyridine scaffold. This method is less common due to regioselectivity challenges but offers flexibility for late-stage functionalization.

  • Synthesis of 2-Methylpyrazolo[1,5-a]Pyridine :

    • Cyclization of 2-aminopyridine with 1,3-diketones (e.g., pentane-2,4-dione) under refluxing ethanol.

    • Yield : 80–88% for non-brominated analogs.

  • Electrophilic Bromination :

    • Bromine (Br₂) or N-bromosuccinimide (NBS) is used in dichloromethane at 0–25°C, targeting the C6 position of the pyridine ring.

    • Challenge : Competing bromination at the pyrazole ring necessitates careful control of stoichiometry and temperature.

Reaction Mechanisms and Stereoelectronic Considerations

The regioselectivity of bromination in Route 1 is governed by the electron-donating methyl group at C2, which directs electrophilic substitution to the C6 position via resonance stabilization. In cyclization reactions (Route 1), the 1,3-dicarbonyl compound acts as a bifunctional electrophile, enabling simultaneous attack by the pyridine amine and subsequent ring closure.

Figure 1: Proposed Cyclization Mechanism

  • Step 1 : Protonation of the diketone carbonyl enhances electrophilicity.

  • Step 2 : Nucleophilic attack by the pyridine amine forms a hemiaminal intermediate.

  • Step 3 : Dehydration and aromatization yield the pyrazolo[1,5-a]pyridine core.

Industrial-Scale Production and Process Optimization

Scalability of Diazotization-Bromination Sequences

The patent CN103086964A outlines a scalable protocol for synthesizing 6-bromo-2-methylpyridine , emphasizing:

  • Catalyst Choice : p-Toluenesulfonic acid (PTSA) minimizes side reactions during esterification steps.

  • Oxidation Efficiency : Potassium permanganate (KMnO₄) in aqueous medium oxidizes 6-bromo-2-methylpyridine to the carboxylic acid with >95% conversion.

Table 2: Industrial Process Parameters

StepConditionsYield
Diazotization−10°C, NaNO₂, HBr92%
BrominationBr₂, 1.1–1.3 equiv, −20°C91%
OxidationKMnO₄, H₂O, 60–70°C, 6–8 hours95%

Green Chemistry Considerations

  • Solvent Recycling : Ethanol from cyclization steps is distilled and reused, reducing waste.

  • Catalyst Recovery : PTSA is recovered via aqueous extraction and reused in subsequent batches.

Analytical Characterization and Quality Control

  • Purity Assessment :

    • High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms >99% purity for This compound .

  • Structural Elucidation :

    • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, 1H, pyridine-H), 7.20 (s, 1H, pyrazole-H), 2.60 (s, 3H, CH₃).

    • MS (EI) : m/z 211.06 [M]⁺.

"The integration of bromination and cyclization steps represents a paradigm shift in heterocyclic synthesis, offering unparalleled efficiency for pharmaceutical intermediates."

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methylpyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-2-methylpyrazolo[1,5-a]pyridine, while oxidation might produce this compound N-oxide .

Scientific Research Applications

6-Bromo-2-methylpyrazolo[1,5-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-2-methylpyrazolo[1,5-a]pyridine largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the pyrazolo[1,5-a]pyridine core are crucial for binding to these targets and modulating their activity .

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Imidazo[1,5-a]pyridine Derivatives
Imidazo[1,5-a]pyridines are structurally similar but replace the pyrazole ring with an imidazole. This modification enhances their role in kinase inhibition. For example, imidazo[1,5-a]pyridine derivatives demonstrated potent EGFR tyrosine kinase inhibition, with three compounds outperforming clinical drugs like erlotinib in binding free energy simulations . However, pyrazolo[1,5-a]pyridines, such as 6-bromo-2-methyl derivatives, exhibit superior lipophilic ligand efficiency (LLE) in IGF-1R kinase inhibition, suggesting better cellular potency and pharmacokinetic profiles .

2.1.2 Thieno[2,3-b]pyridine Derivatives Thieno[2,3-b]pyridines, synthesized via reactions of pyridinethione with α-halo ketones, are sulfur-containing analogues. While these compounds (e.g., compounds 15–18) show promise in anticancer applications, their metabolic stability is inferior to pyrazolo[1,5-a]pyridines due to sulfur oxidation susceptibility .

2.1.3 Triazolo[1,5-a]pyridine Derivatives
Triazolo[1,5-a]pyridines, such as 6-bromo-[1,2,4]triazolo[1,5-a]pyridine, feature an additional nitrogen atom. These compounds exhibit strong self-association properties, as evidenced by vaporization enthalpies ~7 kJ/mol higher than pyrazolo analogues, which may influence their solubility and formulation .

Pharmacological Activity
Compound Class Target/Application Key Metrics (IC50/Ki) Reference
Pyrazolo[1,5-a]pyridines IGF-1R Kinase Improved LLE and cellular potency
Imidazo[1,5-a]pyridines EGFR Kinase ΔG binding: −42.7 to −54.3 kJ/mol
Pyrazolo[1,5-a]pyridines C-terminal Src Kinase IC50: <100 nM
Imidazo[1,5-a]pyridines Cysteine Proteases (Papain) Ki: 13.75–99.30 mM

Key Findings :

  • Pyrazolo[1,5-a]pyridines excel in kinase inhibition due to optimized LLE, whereas imidazo analogues dominate in receptor antagonism (e.g., EGFR) .
  • Thermodynamic studies reveal imidazo[1,5-a]pyridines bind hydrophobically to papain, while pyrazolo derivatives often engage in hydrogen bonding with kinase ATP pockets .
Physicochemical Properties
Property Pyrazolo[1,5-a]pyridine Imidazo[1,5-a]pyridine Triazolo[1,5-a]pyridine
LogP 2.1–3.5 1.8–3.0 1.5–2.8
Vaporization Enthalpy ~50 kJ/mol ~45 kJ/mol ~57 kJ/mol
Metabolic Stability (t₁/₂) >60 min (human liver microsomes) 30–45 min N/A

Insights :

  • Pyrazolo[1,5-a]pyridines exhibit higher metabolic stability, critical for oral bioavailability.

Q & A

Q. What are the standard synthetic routes for 6-bromo-2-methylpyrazolo[1,5-a]pyridine, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or biselectrophiles. For example, cyclization of 3-bromo-1H-pyrazole derivatives with substituted dihydropyridines in solvents like DMF or THF, using bases like NaH or K₂CO₃, achieves moderate yields . Optimization focuses on solvent choice (e.g., pyridine for enhanced selectivity), temperature control (60–100°C), and microwave-assisted methods to reduce reaction times .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assigns protons and carbons in the fused pyrazole-pyridine system. For example, the bromine atom induces distinct deshielding in adjacent carbons .
  • HRMS : Confirms molecular weight and isotopic patterns (e.g., [M+H]+ peaks) .
  • IR Spectroscopy : Identifies functional groups, such as C-Br stretching (~550 cm⁻¹) and aromatic C-H vibrations .

Q. How does the bromine substituent influence the compound’s reactivity in substitution reactions?

The bromine at position 6 acts as a leaving group, enabling nucleophilic substitutions with amines, thiols, or alkoxy groups. For instance, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) replaces bromine with aryl/alkyl groups, expanding structural diversity . Kinetic studies suggest polar aprotic solvents (e.g., DMSO) and elevated temperatures (80–120°C) enhance substitution rates .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved for pyrazolo[1,5-a]pyridine derivatives?

Discrepancies in antimicrobial or anticancer activity often arise from assay conditions (e.g., pH, cell lines) or purity issues. For example, in vitro studies on microbial strains require standardized MIC (Minimum Inhibitory Concentration) protocols and HPLC-validated compound purity (>95%) . Dose-response curves and structural analogs (e.g., replacing Br with Cl) help distinguish scaffold-specific effects from substituent-driven activity .

Q. What mechanistic insights explain the palladium-catalyzed functionalization of this compound?

Pd(0)-catalyzed reactions (e.g., Buchwald-Hartwig amination) proceed via oxidative addition of the C-Br bond, followed by ligand exchange and reductive elimination. Silver additives (e.g., Ag₂O) stabilize intermediates, improving yields. Computational studies (DFT) suggest steric effects from the methyl group slow transmetalation steps, requiring longer reaction times .

Q. What strategies mitigate low yields in microwave-assisted synthesis of brominated pyrazolo[1,5-a]pyridines?

Yield optimization includes:

  • Precise Power Calibration : Preventing thermal decomposition (e.g., 150–200 W for 10–20 minutes) .
  • Solvent Selection : High-boiling solvents like DMF retain reaction homogeneity under microwave irradiation .
  • Catalyst Screening : CuI or Pd(PPh₃)₄ accelerates cyclization, reducing side-product formation .

Q. How can computational modeling guide the design of this compound derivatives for kinase inhibition?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to ATP pockets in kinases. Substituent effects (e.g., methyl vs. cyclopropyl) are modeled using QSAR (Quantitative Structure-Activity Relationship) to prioritize synthetic targets. MD simulations (100 ns) assess stability of ligand-protein complexes, correlating with IC₅₀ values .

Methodological Considerations

Q. What experimental controls are critical for assessing the compound’s stability under physiological conditions?

  • pH Stability : Incubate in buffers (pH 4–9) at 37°C for 24–72 hours, monitoring degradation via LC-MS .
  • Light Sensitivity : Store solutions in amber vials and assess photodegradation under UV/visible light .
  • Metabolic Stability : Use liver microsomes (e.g., human CYP450 isoforms) to quantify half-life and metabolite profiling .

Q. How to address solubility challenges in biological assays?

  • Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain solubility without cytotoxicity .
  • Salt Formation : Convert the free base to hydrochloride or mesylate salts for aqueous compatibility .

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